molecular formula C23H20N2O5S B11168459 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11168459
M. Wt: 436.5 g/mol
InChI Key: YLSBHJUAOPVPQM-UHFFFAOYSA-N
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Description

Compound A , is a synthetic derivative with a fascinating molecular structure. It was synthesized through a two-step procedure from commercially available starting reagents: p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The synthesis involved a sequence of Povarov cycloaddition reaction followed by N-furoylation processes .

Preparation Methods

The synthetic route for Compound A can be summarized as follows:

    Povarov Cycloaddition Reaction: Starting with p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, this step forms the core quinoline ring system.

    N-Furoylation: The second step introduces the furan-2-carboxamide moiety, completing the compound’s structure.

Chemical Reactions Analysis

Compound A exhibits a range of biological activities due to its unique structure. Let’s explore the types of reactions it undergoes:

    Oxidation: This compound may be susceptible to oxidation reactions.

    Reduction: Reduction processes could modify its functional groups.

    Substitution: Substituents on the phenyl and quinoline rings may undergo substitution reactions. Common reagents and conditions used in these reactions would depend on the specific transformation.

Scientific Research Applications

Compound A has been investigated for various therapeutic properties:

    Anticancer: It shows potential as an NF-κB inhibitor, relevant for anticancer drug research.

    Antibacterial and Antifungal: Its antibacterial and antifungal properties make it valuable in combating infections.

    Anti-inflammatory: Compound A may modulate inflammatory responses.

    Immunological Modulation: It could impact immune processes.

Mechanism of Action

The exact mechanism by which Compound A exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While Compound A’s uniqueness lies in its specific structure, similar compounds include:

    Compound B: Retinoid nuclear modulators for metabolic and immunological diseases.

    Compounds C and D: Potential impact on brain disorders involving neuroinflammation.

    Nicainoprol E: An antiarrhythmic drug.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H20N2O5S/c26-23(17-7-12-21-22(14-17)30-15-29-21)24-18-8-10-19(11-9-18)31(27,28)25-13-3-5-16-4-1-2-6-20(16)25/h1-2,4,6-12,14H,3,5,13,15H2,(H,24,26)

InChI Key

YLSBHJUAOPVPQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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